MMP-9 Inhibitor I

Descripción general

Descripción

El Inhibidor de MMP-9 I es un potente e inhibidor selectivo de la metaloproteinasa de matriz 9 (MMP-9), un miembro de la familia de la gelatinasa B. MMP-9 es una enzima proteolítica dependiente de zinc que participa en la degradación de la matriz extracelular, desempeñando un papel crucial en diversos procesos fisiológicos y patológicos, incluida la invasión, metástasis y angiogénesis del cáncer . El Inhibidor de MMP-9 I se caracteriza por sus propiedades de inhibición reversible y permeable a las células, lo que lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones terapéuticas potenciales .

Métodos De Preparación

La síntesis del Inhibidor de MMP-9 I implica múltiples pasos, incluida la preparación de intermedios clave y las reacciones de acoplamiento final. . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores de flujo continuo y técnicas de purificación avanzadas para satisfacer la demanda de aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

El Inhibidor de MMP-9 I sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad inhibitoria.

Sustitución: Las reacciones de sustitución que involucran los anillos aromáticos pueden conducir a la formación de diferentes análogos con propiedades inhibitorias variables Los productos principales formados dependen de las condiciones específicas de la reacción y de la naturaleza de los sustituyentes introducidos.

Aplicaciones Científicas De Investigación

El Inhibidor de MMP-9 I tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Inhibidor de MMP-9 I ejerce sus efectos uniéndose al sitio activo de MMP-9, evitando que la enzima interactúe con sus sustratos naturales. Esta inhibición se logra mediante la coordinación del grupo ácido hidroxámico del inhibidor con el ion zinc en el sitio activo de MMP-9 . El inhibidor también interactúa con otros residuos en el sitio activo, estabilizando el complejo enzima-inhibidor y bloqueando la actividad catalítica. Este mecanismo reduce eficazmente la degradación de la matriz extracelular y modula varias vías de señalización involucradas en la progresión del cáncer y la inflamación .

Comparación Con Compuestos Similares

El Inhibidor de MMP-9 I es único debido a su alta selectividad y potencia en comparación con otros inhibidores de MMP. Los compuestos similares incluyen:

Batimastat: Un inhibidor de MMP de amplio espectro con menos selectividad para MMP-9.

Marimastat: Otro inhibidor de amplio espectro con un mecanismo de acción similar pero menor selectividad.

Prinomastat: Un inhibidor selectivo para MMP-2 y MMP-9 pero con diferentes propiedades farmacocinéticas.

CGS-27023A: Un potente inhibidor de MMP con un espectro más amplio de actividad. El Inhibidor de MMP-9 I destaca por su inhibición reversible y mayor selectividad para MMP-9, lo que lo convierte en una herramienta valiosa para aplicaciones de investigación específicas y usos terapéuticos potenciales.

Actividad Biológica

Matrix metalloproteinase-9 (MMP-9) is a critical enzyme involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Inhibiting MMP-9 has emerged as a promising therapeutic strategy for treating diseases characterized by excessive matrix degradation. This article focuses on the biological activity of MMP-9 Inhibitor I, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Overview of MMP-9 and Its Inhibition

MMP-9, also known as gelatinase B, is implicated in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis. The development of selective inhibitors targeting MMP-9 is crucial due to the enzyme's involvement in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This compound has been studied for its potential to selectively inhibit MMP-9 without affecting other metalloproteinases.

This compound operates through several mechanisms:

- Allosteric Inhibition : Recent studies have shown that certain inhibitors can bind to allosteric sites on MMP-9, preventing its activation from the zymogen form (proMMP-9) to its active form. For example, JNJ0966 was identified as an allosteric inhibitor that prevents proMMP-9 activation without inhibiting the catalytic activity of MMP-9 directly .

- Zinc Binding : Many MMP inhibitors function by chelating the zinc ion at the active site of the enzyme. This interaction is critical for maintaining the structural integrity and enzymatic function of MMP-9 .

- Selective Targeting : Some inhibitors demonstrate high selectivity for MMP-9 over other metalloproteinases. For instance, compounds developed in recent studies showed IC50 values in the low nM range specifically against MMP-9 while exhibiting minimal activity against MMP-1 and MMP-2 .

Case Study: Autoimmune Encephalomyelitis

In a mouse model of experimental autoimmune encephalomyelitis (EAE), JNJ0966 demonstrated significant efficacy by reducing disease severity through selective inhibition of MMP-9 activation. This study highlighted the potential therapeutic benefits of targeting MMP-9 in neuroinflammatory disorders .

Table 1: Selectivity and Efficacy of Various MMP-9 Inhibitors

| Compound | IC50 (nM) | Selectivity Ratio (MMP-9/MMP-X) | Mechanism |

|---|---|---|---|

| JNJ0966 | 0.45 | >500 (vs MMP-2) | Allosteric inhibition |

| Compound 4 | 3.8 | 10 (vs MMP-1) | Zinc binding |

| Compound 6 | 3.3 | 15 (vs MMP-2) | Competitive inhibition |

Biological Activity in Cancer Therapy

MMP-9 plays a pivotal role in cancer metastasis by regulating cell migration and survival. Inhibition of this enzyme has been linked to reduced tumor growth and metastasis in various cancer models.

Case Study: Colorectal Cancer Xenograft Model

In a study involving human colorectal cancer xenografts treated with anti-MMP-9 monoclonal antibodies, significant reductions in tumor growth and metastasis were observed compared to control groups . The antibody GS-5745 was particularly effective due to its dual mechanism: preventing proMMP-9 activation and noncompetitively inhibiting active MMP-9.

Propiedades

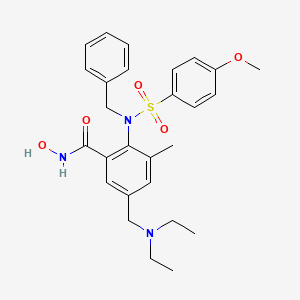

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMBFWQBKEBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.